molecular formula C25H22N4O5 B4227403 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4227403
M. Wt: 458.5 g/mol
InChI Key: AZNQKAFHCDFTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide works by inhibiting the activity of a specific enzyme called DNA polymerase α, which is involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately the death of the cell. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to bind to certain neurotransmitter receptors in the brain, which may contribute to its potential use as a tool in neuroscience research.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of DNA replication, antiviral activity, and binding to certain neurotransmitter receptors. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is its potential use as a tool in various scientific fields, including cancer research, neuroscience, and infectious diseases. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further study. However, one limitation of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide. One potential direction is further study of its potential use as a tool in neuroscience research. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide could be further studied for its potential applications in cancer research and infectious diseases. Further research could also be done to improve the solubility of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide in water, which would make it easier to work with in lab experiments.

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme involved in DNA replication. In neuroscience, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been studied for its potential use as a tool to study the function of certain neurotransmitter receptors. In infectious diseases, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have antiviral activity against certain viruses.

properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16-2-9-23-21(14-16)27-25(34-23)17-3-5-18(6-4-17)26-24(30)20-15-19(29(31)32)7-8-22(20)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNQKAFHCDFTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
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N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide

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